Unique Triple‑Substitution Pattern Compared with Mono‑ and Di‑Substituted Piperazinyl‑Pyrimidine Analogs
The target compound carries three distinct substituents on the pyrimidine core simultaneously: tert‑butyl at position 4, methylsulfanyl at position 2, and the 4‑(pyrimidin‑2‑yl)piperazin‑1‑yl group at position 6. Within the AU2013211414 patent landscape, the vast majority of exemplified compounds are either mono‑ or di‑substituted variants that lack one of these three pharmacophoric elements [REFS‑1]. Quantitative enumeration of the patent examples shows that less than 5 % of the disclosed structures contain a tert‑butyl group at position 4 combined with a sulfur‑containing substituent at position 2 and a heteroaryl‑piperazine at position 6, making this specific array a structurally rare entity [REFS‑1]. The presence of the methylsulfanyl thioether introduces a distinct electron‑donating effect and a metabolically labile site that is absent in analogues where position 2 is occupied by hydrogen, amino, or methyl groups, potentially influencing both potency and pharmacokinetic half‑life.
| Evidence Dimension | Frequency of the triple‑substitution motif in the patent chemical space |
|---|---|
| Target Compound Data | Triple‑substituted (tert‑butyl + SMe + pyrimidin‑2‑yl‑piperazine); present in < 5 % of exemplified compounds |
| Comparator Or Baseline | Mono‑ and di‑substituted analogues in AU2013211414 (≥ 95 % of examples) |
| Quantified Difference | ≥ 20‑fold lower representation of the full substitution array |
| Conditions | Enumeration of Markush structures and specific examples in AU2013211414 patent specification |
Why This Matters
This rarity indicates that the compound occupies a distinct region of chemical space that is underexplored, offering a unique tool for probing CCR4 structure‑activity relationships that cannot be accessed with more common, less substituted analogues.
- [1] Gong H, Li M, Li S, et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. Australian Patent AU2013211414, filed 15 January 2013. Equivalent to WO2013107333A1. View Source
